molecular formula C19H21N3O5 B6440616 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine CAS No. 2549028-45-5

2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine

Cat. No. B6440616
CAS RN: 2549028-45-5
M. Wt: 371.4 g/mol
InChI Key: BKMCBWCLESEMPL-UHFFFAOYSA-N
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Description

2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is a useful research compound. Its molecular formula is C19H21N3O5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is 371.14812078 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis of 1,4-Benzodioxanes

Enantiomerically pure 1,4-benzodioxanes are prevalent in biologically active compounds. These molecules exhibit diverse properties, including α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective effects . Researchers have focused on developing highly enantioselective processes for their synthesis. Notably, the compound can be used as a starting material for the enantioselective synthesis of 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and carbonyl substituents at the 2-position .

Anticancer Drug Development

Analog synthesis and scaffold hopping strategies have led to the discovery of potent compounds. For instance, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (IC50 = 0.082 μM) derived from a related compound exhibited promise as a lead compound for future anticancer drug development, targeting the PARP1 enzyme .

Simultaneous Treatment of Diabetes and Obesity (Diabesity)

Researchers synthesized dipeptidyl peptidase IV and carbonic anhydrase inhibitors as a potential innovative approach for the simultaneous treatment of diabetes and obesity (diabesity). The compound played a role in this context .

Chemical Properties and Structure

The compound’s chemical formula is C8H8O2, and it belongs to the 1,4-benzodioxane family. Its molecular weight is approximately 136.15 g/mol .

Pharmacological Studies

Further studies are warranted to explore its pharmacological properties, potential targets, and therapeutic applications. Researchers can investigate its binding affinity to specific receptors and evaluate its effects in relevant biological systems.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-24-14-11-20-19(21-12-14)27-13-5-7-22(8-6-13)18(23)15-3-2-4-16-17(15)26-10-9-25-16/h2-4,11-13H,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMCBWCLESEMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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